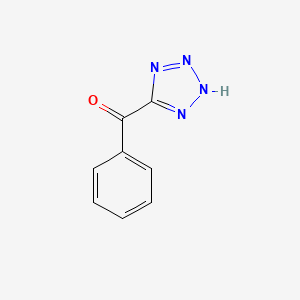

5-benzoyl-2H-1,2,3,4-tetrazole

描述

Structure

3D Structure

属性

IUPAC Name |

phenyl(2H-tetrazol-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O/c13-7(8-9-11-12-10-8)6-4-2-1-3-5-6/h1-5H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLAFLZKTGDJQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50932483 | |

| Record name | Phenyl(2H-tetrazol-5-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14506-41-3 | |

| Record name | NSC139199 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl(2H-tetrazol-5-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-benzoyl-2H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Crystallographic Elucidation of 5 Benzoyl 2h 1,2,3,4 Tetrazole Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the carbon-hydrogen framework and the characterization of heteroatoms within a molecule. For 5-benzoyl-2H-1,2,3,4-tetrazole, a combination of one- and two-dimensional NMR experiments provides a complete picture of its structure in solution.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the benzoyl group and the labile proton on the tetrazole ring. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.30 and 8.00 ppm. mdpi.com The integration of this multiplet corresponds to five protons. The acidic N-H proton of the tetrazole ring is expected to produce a broad singlet at a significantly lower field, often above δ 10 ppm, though its observation can be dependent on the solvent and concentration. pnrjournal.com

Table 1: Typical ¹H NMR Chemical Shift Assignments for this compound (Data presented is based on typical values for related structures and may vary based on solvent and experimental conditions)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Phenyl) | 7.30 - 8.00 | Multiplet (m) | 5H |

| Tetrazole N-H | >10.0 | Broad Singlet (br s) | 1H |

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. A key signal in the spectrum is that of the carbonyl carbon (C=O), which is highly deshielded and appears significantly downfield. Another diagnostic signal is the carbon atom of the tetrazole ring (C5). The chemical shift of this carbon is particularly useful for distinguishing between 2H- and 1H-tetrazole tautomers, with the C5 signal in 2,5-disubstituted derivatives being notably deshielded (by approximately 9-12 ppm) compared to their 1,5-disubstituted counterparts. mdpi.comnanomedicine-rj.com The aromatic carbons of the benzoyl group resonate in their characteristic region.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound (Data presented is based on typical values for related structures and may vary based on solvent and experimental conditions)

| Carbon Type | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165.0 - 170.0 |

| Tetrazole (C5) | 160.0 - 165.0 |

| Aromatic (C-ipso) | 134.0 - 138.0 |

| Aromatic (C-H) | 127.0 - 135.0 |

While ¹H and ¹³C NMR define the hydrocarbon framework, multi-nuclear NMR, particularly ¹⁵N NMR, is invaluable for probing the nitrogen-rich tetrazole ring directly. nih.gov Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, these studies often require ¹⁵N-labeled compounds or specialized long-acquisition experiments. researchgate.net The chemical shifts of the four nitrogen atoms provide direct evidence of their chemical environment and bonding, which is essential for confirming the 2H-tetrazole tautomeric form over the 1H- form. researchgate.net The analysis of ¹³C-¹⁵N and ¹⁵N-¹⁵N spin-spin coupling constants can definitively establish the connectivity within the heterocyclic ring. nih.gov The chemical shifts can differentiate between pyrrole-like and pyridine-like nitrogen atoms within the ring structure. csic.es

Two-dimensional (2D) NMR experiments are employed to confirm the assignments made from 1D spectra.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show correlations between the aromatic proton signals and their corresponding aromatic carbon signals, confirming their assignments. mdpi.comnih.gov

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. A COSY spectrum would map the connectivity between adjacent protons within the phenyl ring, helping to resolve the overlapping multiplet and assign specific ortho, meta, and para positions. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "molecular fingerprint" and identifying key functional groups.

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Other important bands include the C-H stretching of the aromatic ring and a series of absorptions related to the tetrazole ring system. The tetrazole ring itself has characteristic vibrations, including C=N, N-N, and N=N stretching modes, which typically appear in the 1000–1600 cm⁻¹ region. chalcogen.roresearchgate.netnih.gov Raman spectroscopy, which provides complementary information, is particularly useful for identifying vibrations of symmetric, non-polar bonds. researchgate.netfrontiersin.org

Table 3: Key Vibrational Frequencies for this compound (Data compiled from literature on similar tetrazole and benzoyl structures)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carbonyl | C=O Stretch | 1650 - 1670 | Strong |

| Aromatic Ring | C-H Stretch | 3050 - 3150 | Medium |

| Aromatic Ring | C=C Stretch | 1580 - 1610 | Medium-Strong |

| Tetrazole Ring | N-H Stretch | 3200 - 3400 (broad) | Medium |

| Tetrazole Ring | Ring Vibrations (C=N, N=N) | 1280 - 1500 | Medium-Variable |

| Tetrazole Ring | Ring Breathing | 1000 - 1150 | Medium |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. The molecular formula of this compound is C₈H₆N₄O, corresponding to a molecular weight of approximately 174.16 g/mol . biosynth.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement (monoisotopic mass: 174.05415 Da). uni.lu

Table 4: Expected Mass-to-Charge Ratios (m/z) in Mass Spectrometry

| Ion | Formula | Calculated m/z |

| [M]⁺ | [C₈H₆N₄O]⁺ | 174.05 |

| [M+H]⁺ | [C₈H₇N₄O]⁺ | 175.06 |

| [M+Na]⁺ | [C₈H₆N₄ONa]⁺ | 197.04 |

| [M-H]⁻ | [C₈H₅N₄O]⁻ | 173.05 |

(Data sourced from PubChemLite) uni.lu

The fragmentation of tetrazoles under mass spectrometric conditions is highly characteristic. The fragmentation pathway often depends on the ionization mode (positive or negative). lifesciencesite.com

Positive Ion Mode (e.g., ESI+): In positive ion mode, a common fragmentation pathway for 5-substituted-1H-tetrazoles involves the elimination of a stable neutral molecule of hydrazoic acid (HN₃, mass 43). This leads to the formation of a prominent fragment ion at [M+H-43]⁺. lifesciencesite.com

Negative Ion Mode (e.g., ESI-): In negative ion mode, the characteristic fragmentation is the loss of a molecule of dinitrogen (N₂, mass 28). lifesciencesite.com This results in a major fragment ion observed at [M-H-28]⁻.

These distinct and predictable fragmentation patterns provide powerful confirmatory evidence for the presence of the tetrazole ring within the molecular structure. lifesciencesite.com

X-ray Crystallography for High-Resolution Solid-State Molecular Geometry Determination

Detailed crystallographic data for this compound is not publicly available.

Crystal Packing Features and Intermolecular Interactions

A description of crystal packing and specific intermolecular interactions cannot be provided without the corresponding crystallographic data.

Conformational Analysis in the Crystalline State

An analysis of the molecule's conformation in the solid state is not possible without the solved crystal structure.

Theoretical and Computational Investigations of 5 Benzoyl 2h 1,2,3,4 Tetrazole and Its Chemical Behavior

Application of Quantum Chemical Methodologies in Tetrazole Studies

Quantum chemical methodologies, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of tetrazole compounds. nih.govsioc-journal.cnnih.gov DFT, particularly with hybrid functionals like B3LYP, has been widely used to calculate the optimized geometries, electronic structures, and thermodynamic properties of various tetrazole derivatives. nih.govnih.govnih.gov These calculations have been instrumental in understanding the stability and aromaticity of different tautomeric forms of tetrazoles. sioc-journal.cnnih.gov For instance, DFT calculations have shown that for many C-substituted tetrazoles, the 2H-tautomer is energetically more stable than the 1H-tautomer. sioc-journal.cnnih.gov

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have also been employed to study tetrazoles. sioc-journal.cnsioc-journal.cn High-level ab initio calculations, such as coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)], have been used to determine highly accurate relative energies of tetrazole tautomers. nih.gov These methods provide a benchmark for other computational approaches and are crucial for understanding the intricate details of their potential energy surfaces. nih.gov The choice of basis set in both DFT and ab initio calculations is critical, with sets like 6-311++G** often used to provide a good balance between accuracy and computational cost for these systems. nih.gov

The application of these quantum chemical methods extends to the study of various properties, including:

Heats of formation: Crucial for assessing the energetic nature of tetrazole derivatives. nih.gov

Vibrational frequencies: Which can be compared with experimental IR and Raman spectra for structural validation.

NMR chemical shifts: Aiding in the interpretation of experimental NMR data. nih.gov

Reaction pathways and transition states: Providing insights into the mechanisms of reactions involving tetrazoles. acs.org

Electronic Structure and Molecular Orbital Analysis

The electronic structure of tetrazoles is fundamental to their chemical behavior. Molecular orbital (MO) analysis, particularly focusing on the frontier molecular orbitals (FMOs), provides a qualitative and quantitative understanding of their reactivity. acs.org The distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to act as an electron donor or acceptor. wikipedia.orglibretexts.org

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful application of MO theory for predicting the reactivity of molecules. wikipedia.orglibretexts.orgucsb.edu It posits that the most significant interactions between two reacting molecules occur between the HOMO of one and the LUMO of the other. wikipedia.orglibretexts.org In the context of tetrazoles, FMO analysis helps to identify the most probable sites for electrophilic and nucleophilic attack. researchgate.net

Electrostatic Potential (ESP) Surface Analysis for Charge Distribution

The molecular electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of positive and negative potential. researchgate.net Red regions typically indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are prone to nucleophilic attack.

For tetrazole derivatives, ESP analysis can reveal the most likely sites for interactions with other molecules, including hydrogen bonding. nih.govmdpi.com For instance, the nitrogen atoms of the tetrazole ring are generally regions of negative potential, making them potential sites for protonation or coordination with metal ions. The ESP surface can also provide insights into the intermolecular interactions that govern the crystal packing of these compounds.

Tautomeric Equilibria and Hydrogen Shift Dynamics in Tetrazoles

A key feature of NH-tetrazoles is their ability to exist in different tautomeric forms, primarily the 1H and 2H tautomers. researchgate.netresearchgate.net The position of the proton on the tetrazole ring significantly influences the compound's physical and chemical properties. researchgate.net Theoretical calculations have been instrumental in understanding the factors that govern the tautomeric equilibrium and the dynamics of the hydrogen shift between the different nitrogen atoms. acs.org

Gas Phase Tautomerism Studies

In the gas phase, the relative stability of tetrazole tautomers is primarily determined by their intrinsic electronic structure. acs.org High-level ab initio and DFT calculations have consistently shown that for the parent tetrazole, the 2H-tautomer is more stable than the 1H-tautomer. nih.govwikipedia.org This preference is also observed for many 5-substituted tetrazoles. iosrjournals.org The energy difference between the tautomers is typically in the range of a few kcal/mol. nih.gov

Computational studies have also investigated the transition states for the interconversion of these tautomers. nih.gov The direct 1,2-proton shift has a high activation barrier. acs.org However, mechanisms involving dimer formation or assistance from solvent molecules can significantly lower this barrier. acs.org

Solution Phase Tautomerism Studies and Solvent Effects

In solution, the tautomeric equilibrium of tetrazoles is influenced by the surrounding solvent molecules. acs.org The polarity of the solvent can have a significant impact on the relative stability of the tautomers. nih.gov Generally, more polar solvents tend to favor the more polar tautomer.

Computational models that incorporate solvent effects, such as the conductor-like screening model (COSMO), have been used to study tautomerism in solution. nih.gov These studies have shown that explicit water molecules can play a crucial role in facilitating proton transfer through hydrogen-bonded networks, thereby lowering the activation energy for tautomerization. nih.gov The interplay between the intrinsic stability of the tautomers and their interactions with the solvent determines the final equilibrium position in a given medium.

Reaction Mechanism Studies and Energetic Profiles of Transformations

The chemical behavior of benzoyl-tetrazoles, particularly in reactions such as N-alkylation, is significantly influenced by the electronic properties and stability of the tetrazole core. Computational chemistry offers a powerful lens through which to examine these transformations, providing detailed insights into reaction mechanisms and the energetic landscapes that govern them.

Theoretical Elucidation of N-Alkylation Reaction Mechanisms

Computational studies, often employing Density Functional Theory (DFT), have been applied to model the N-alkylation of related compounds, such as N-benzoyl 5-(aminomethyl)tetrazole (5-AMT). nih.govresearchgate.net These investigations reveal that the starting tetrazole exists as a mixture of two tautomeric forms, the 1H- and 2H-tautomers. The relative stability of these tautomers can be influenced by the solvent and the nature of the substituents. unlp.edu.ar

The mechanism of N-alkylation involves the nucleophilic attack of one of the tetrazole nitrogen atoms on the electrophilic carbon of an alkylating agent, such as benzyl (B1604629) bromide. Theoretical calculations of the electrostatic potential (ESP) and frontier molecular orbitals (HOMO/LUMO) are crucial in predicting the most likely reaction pathway. For instance, in the case of 5-AMT, the 2H-tautomer is found to have a slightly higher nucleophilicity at the N2 position compared to the N1 position of the 1H-tautomer. nih.gov This is reflected in the calculated global nucleophilicity index (N).

The transition states for both N1 and N2 alkylation can be located and their energies calculated. The reaction pathway with the lower activation energy barrier will be the kinetically favored one. Theoretical models have successfully predicted the experimentally observed product ratios in the N-alkylation of benzoyl-tetrazole derivatives, where a slight predominance of the 2,5-disubstituted product is often observed. nih.gov

Computational Prediction of Stability and Reactivity for Benzoyl-Tetrazoles

Computational methods are not only used to elucidate reaction mechanisms but also to predict the inherent stability and reactivity of the molecules involved. For benzoyl-tetrazoles, DFT calculations can provide optimized geometries, electronic structures, and various reactivity descriptors.

The stability of the different tautomers and regioisomers of benzoyl-tetrazoles can be assessed by comparing their calculated total energies. In the gas phase, the 2H-tautomer of a 5-substituted tetrazole is generally more stable, while in solution, the 1H-tautomer is often favored. mdpi.com The relative stabilities of the N1 and N2 alkylated products also play a crucial role in the thermodynamic control of the reaction.

Reactivity indices derived from DFT calculations, such as the HOMO-LUMO energy gap, hardness, softness, and electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity.

The following table summarizes key computational parameters for the tautomers of a representative benzoyl-tetrazole derivative, N-benzoyl 5-(aminomethyl)tetrazole. nih.gov

| Parameter | 1H-tautomer | 2H-tautomer | Benzyl Bromide |

| Total Energy (Hartree) | -796.93 | -796.93 | -2648.56 |

| E_HOMO (eV) | -8.13 | -8.01 | -8.49 |

| E_LUMO (eV) | -2.63 | -2.54 | -3.22 |

| Energy Gap (ΔE) (eV) | 5.50 | 5.47 | 5.27 |

| Hardness (η) | 2.75 | 2.73 | 2.63 |

| Softness (S) | 0.18 | 0.18 | 0.19 |

| Electrophilicity (ω) (eV) | 0.13 | 0.12 | 0.17 |

| Nucleophilicity (N) (eV) | 4.93 | 5.13 | 4.32 |

These data illustrate that while both tautomers have similar energies and hardness, the 2H-form exhibits a slightly higher nucleophilicity, consistent with it being a strong nucleophile in the N-alkylation reaction. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of 5-benzoyl-2H-1,2,3,4-tetrazole are critical to its interactions and properties. Conformational analysis and molecular dynamics simulations provide a window into the molecule's flexibility and preferred spatial arrangements.

The key conformational feature of this compound is the rotation around the single bond connecting the benzoyl group to the tetrazole ring. This rotation determines the relative orientation of the phenyl and tetrazole rings. Computational studies on structurally similar compounds, such as 5-(2-chlorophenyl)-N,N-dimethyl-2H-tetrazole-2-carboxamide, have shown that there can be a significant energy barrier to this rotation. researchgate.net

In the solid state, X-ray crystallography of related compounds has shown that the tetrazole and phenyl rings can be nearly co-planar. unlp.edu.ar However, in solution, steric effects can lead to a non-planar conformation where the rings are twisted relative to each other. researchgate.net

The rotational barrier around the C-N bond connecting a substituent to the tetrazole ring has also been a subject of computational investigation. For instance, in N-benzhydrylformamides, DFT calculations have been used to determine the rotational barriers, which were found to be in good agreement with experimental data from dynamic NMR spectroscopy. nih.gov A similar approach can be applied to this compound to quantify the energetics of its conformational changes.

The following table presents calculated rotational energy barriers for a related tetrazole derivative, 5-(2-chlorophenyl)-N,N-dimethyl-2H-tetrazole-2-carboxamide, which can provide an estimate of the conformational dynamics in benzoyl-tetrazoles. researchgate.net

| Rotation | Calculated Rotational Energy Barrier (kcal/mol) |

| Me2N-C=O bond | 17.52 |

| 2-tetrazolyl-CO bond | 2.53 |

These values suggest that rotation around the bond connecting the carbonyl group to the tetrazole ring (analogous to the benzoyl-tetrazole bond) has a relatively low barrier, indicating significant conformational flexibility at room temperature. researchgate.net In contrast, the amide C-N bond rotation has a much higher barrier, highlighting the influence of electronic delocalization on conformational rigidity. researchgate.net

Advanced Research Applications and Potentials of 5 Benzoyl 2h 1,2,3,4 Tetrazole Derivatives

Bioisosteric Principles in Chemical Design with Tetrazole Derivatives (Conceptual and Structural Focus)

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physicochemical properties, is a cornerstone of modern drug design. scispace.com Tetrazole derivatives are prime examples of successful bioisosteres, offering advantages in metabolic stability, lipophilicity, and receptor interaction. nih.govbeilstein-journals.org

Carboxylic Acid Bioisosterism and Planar Features

The 5-substituted-1H-tetrazole moiety is one of the most widely used non-classical bioisosteres for the carboxylic acid functional group. acs.orgresearchgate.net This is attributed to the striking similarities in their key physicochemical characteristics. The acidity of the tetrazole proton (pKa ≈ 4.5–4.9) is comparable to that of a carboxylic acid (pKa ≈ 4.5), meaning it exists predominantly in its deprotonated, anionic form at physiological pH. mdpi.comnih.gov This anionic charge is crucial for mimicking the charge-charge and hydrogen bond interactions that a carboxylate group forms with biological targets. nih.gov

Structurally, both the carboxylate and the tetrazolate anions are planar, allowing them to occupy similar spatial arrangements within a receptor's binding site. nih.govnih.gov However, the tetrazole ring is slightly larger and offers a more delocalized negative charge across its four nitrogen atoms, which can influence binding affinity and selectivity. nih.govnih.gov A significant advantage of this bioisosteric replacement is the enhanced lipophilicity of the tetrazole group compared to the carboxylic acid group, a key factor in improving a drug candidate's ability to cross cellular membranes and enhance bioavailability. mdpi.comnih.gov This principle has been successfully applied in the development of numerous marketed drugs, including angiotensin II receptor antagonists where the tetrazole group mimics a key carboxylic acid interaction. nih.govnih.gov

| Property | Carboxylic Acid | 5-Substituted Tetrazole | Significance in Bioisosterism |

| Acidity (pKa) | ~4.5 | ~4.5 - 4.9 mdpi.comnih.gov | Similar acidity ensures analogous ionization state at physiological pH, enabling mimicry of ionic interactions. |

| Geometry | Planar | Planar nih.govnih.gov | The planar nature allows both groups to fit into similar, often flat, receptor binding pockets. |

| Lipophilicity | Lower | Higher acs.orgmdpi.com | Increased lipophilicity can improve membrane permeability and oral bioavailability. |

| Metabolic Stability | Susceptible to metabolism | More resistant to metabolic degradation nih.govacs.org | Enhanced stability can lead to a longer duration of action and improved pharmacokinetic profiles. |

Cis-Amide Bioisosterism for Conformational Mimicry

Beyond its role as a carboxylic acid mimic, the tetrazole ring can also function as a bioisostere for an amide bond. While 1,4-disubstituted 1,2,3-triazoles are known to mimic the more common trans-amide bond, the 1,5-disubstituted tetrazole scaffold is a recognized surrogate for the less common, but conformationally critical, cis-amide bond. beilstein-journals.orgnih.govnih.gov

This application is particularly valuable in peptide and peptidomimetic design, where forcing a specific backbone conformation is essential for biological activity. The geometry of the 1,5-disubstituted tetrazole ring locks the substituents into a spatial arrangement that closely resembles the cis geometry of an X-Pro (proline) amide bond. This conformational constraint can enhance binding to a target receptor by reducing the entropic penalty of binding and pre-organizing the molecule into its active conformation. A notable example involved the incorporation of a 1,5-disubstituted tetrazole into a cyclic hexapeptide analog of somatostatin, successfully constraining the peptide backbone and confirming the tetrazole's ability to mimic the geometry of a cis-amide in solution. nih.gov

Role in High-Energy Materials and Propellant Research (Academic and Materials Science Perspective)

The high nitrogen content and significant positive heats of formation make tetrazole derivatives, including those with a benzoyl moiety, attractive candidates for the development of advanced high-energy materials (HEMs). nih.govmdpi.com These compounds serve as an environmentally benign source of nitrogen gas, making them suitable for applications such as rocket propellants and gas generators. nih.govmdpi.com

Design of Nitrogen-Rich Compounds for Energetic Applications

The fundamental principle behind using tetrazoles in HEMs is their high nitrogen-to-carbon ratio. nih.govrsc.org Upon decomposition, these compounds release a large volume of diatomic nitrogen (N₂), a very stable molecule, which results in a massive and rapid release of energy. The research in this area focuses on synthesizing tetrazole derivatives substituted with other energetic functional groups, such as nitro (-NO₂), azido (B1232118) (-N₃), or dinitromethyl (-C(NO₂)₂), to further increase the energy density and performance of the resulting material. nih.govresearchgate.netnih.gov

For instance, the synthesis of 5-(trinitromethyl)-2H-tetrazole from 1H-tetrazole-5-acetic acid demonstrates a pathway to creating highly energetic materials by combining the tetrazole ring with a potent explosophore. nih.gov Similarly, linking tetrazole rings together, as in 1,2-bis(tetrazol-5-yl)ethane, creates molecules with high nitrogen content and high density, both of which are desirable properties for energetic compounds. researchgate.netepa.gov The formation of nitrogen-rich salts by combining a tetrazole-based cation or anion with an energetic counter-ion is another common strategy to tune the stability and energetic performance. rsc.org

Theoretical Assessment of Energetic Derivatives

Computational chemistry plays a crucial role in the rational design and safety assessment of new energetic materials. Before attempting potentially hazardous syntheses, theoretical methods are used to predict the performance and stability of target molecules. Key parameters are calculated using quantum mechanical methods like Density Functional Theory (DFT). nih.gov

These calculations provide critical data points such as:

Heat of Formation (HOF): A primary indicator of the energy content of a molecule. Highly positive HOF values are characteristic of energetic materials. researchgate.netnih.govnih.gov

Detonation Velocity (D) and Detonation Pressure (P): These parameters predict the explosive performance and power of the material. nih.govepa.gov

Thermal Stability: Assessed through methods like Differential Scanning Calorimetry (DSC) and by calculating bond dissociation energies to predict the temperature at which the compound will start to decompose. rsc.orgnih.govepa.gov

These theoretical assessments allow researchers to screen numerous potential derivatives and prioritize the synthesis of those with the most promising balance of high performance and acceptable thermal stability. nih.gov Studies on energetic derivatives of compounds like 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole have successfully used these computational tools to calculate enthalpies of formation and detonation parameters, guiding the development of new nitrogen-rich materials. researchgate.netnih.gov

| Energetic Derivative Example | Key Structural Feature | Predicted/Measured Property | Reference |

| 5-(Trinitromethyl)-2H-tetrazole | Combination of tetrazole and trinitromethyl group | Highly energetic, explodes upon impact or heating | nih.gov |

| 5-(5-Azido-2H-1,2,3-triazol-4-yl)-1H-tetrazole | Linked tetrazole and azido-triazole rings | Highly endothermic heat of formation | nih.gov |

| 1,2-bis(tetrazol-5-yl)ethane (H2btze) | Two tetrazole rings linked by an ethane (B1197151) bridge | High enthalpy, high specific volume of explosion | researchgate.netepa.gov |

| Tetrazolo-[1,5-b]-1,2,4,5-tetrazine derivatives | Fused tetrazole-tetrazine ring system | Substitution with -NO₂ group enhances detonation performance | nih.gov |

Catalysis and Reagent Applications in Organic Synthesis

Beyond their applications in medicinal and materials science, tetrazole derivatives are valuable tools in organic synthesis. The tetrazole ring can act as an activating group or serve as a stable precursor that can be transformed into other functional groups or heterocyclic systems.

One-pot synthesis methods have been developed for producing 2,5-disubstituted tetrazoles, including derivatives like 2-aryl-5-benzoyl-tetrazole, from readily available starting materials such as aryldiazonium salts. acs.org This highlights their role as accessible synthetic targets that can be further elaborated. The functionalization of the tetrazole ring itself is a significant area of research, though it often presents challenges in controlling regioselectivity, leading to mixtures of 1,5- and 2,5-disubstituted products. acs.orgmdpi.com

In some contexts, tetrazoles serve as reagents for constructing other heterocycles. For example, 3,6-bis(2H-tetrazol-5-yl)-1,2,4,5-tetrazine is a bifunctional building block that can undergo acylating ring-opening reactions via its tetrazole units to form linear oligoheterocycles containing 1,3,4-oxadiazole (B1194373) units, a transformation not easily achieved by other methods. researchgate.net More recently, a novel strategy employs diversely protected tetrazole aldehydes as core building blocks in multicomponent reactions (MCRs), allowing for the rapid assembly of complex, drug-like molecules with the tetrazole moiety embedded within the scaffold. beilstein-journals.orgresearchgate.net This approach leverages the stability of the tetrazole ring while using its aldehyde functionality to participate in powerful bond-forming reactions. beilstein-journals.org

Activator Role in Oligonucleotide Synthesis (e.g., BTT)

In the realm of synthetic biology, the efficient synthesis of oligonucleotides is paramount. This process relies on a series of chemical reactions, with the coupling step being critical for the addition of nucleotide monomers to the growing chain. This step requires an activator to facilitate the formation of a phosphodiester bond. fujifilm.com While 1H-tetrazole was one of the first activators used in phosphoramidite (B1245037) chemistry, more potent activators have since been developed to enhance coupling efficiency and reaction kinetics. google.com

Among these, 5-Benzylthio-1H-tetrazole (BTT), a tetrazole derivative, has emerged as a highly effective activator. glenresearch.comglenresearch.com BTT reacts with the phosphoramidite monomer to form a highly reactive intermediate, which in turn readily couples with the 5'-hydroxyl group of the growing oligonucleotide chain. sigmaaldrich.com The use of BTT is particularly advantageous in RNA synthesis, where it allows for more efficient reactions with sterically hindered phosphoramidites. google.com It is important to note that while often discussed in the context of tetrazole activators, 5-Benzylthio-1H-tetrazole (BTT) is a distinct compound from 5-benzoyl-2H-1,2,3,4-tetrazole.

| Activator | Chemical Name | Application |

| BTT | 5-Benzylthio-1H-tetrazole | Oligonucleotide Synthesis glenresearch.comglenresearch.com |

| ETT | 5-Ethylthio-1H-tetrazole | Oligonucleotide Synthesis fujifilm.comgoogle.com |

| DCI | 4,5-Dicyanoimidazole | Oligonucleotide Synthesis fujifilm.comgoogle.com |

Precursors for the Synthesis of Diverse Heterocyclic Compounds

The tetrazole ring is a versatile building block in organic synthesis, serving as a precursor for a variety of other heterocyclic systems. nih.gov The high nitrogen content and the ability of the ring to undergo various chemical transformations make tetrazole derivatives, including those with a benzoyl moiety, valuable starting materials. nih.govcyberleninka.ru For instance, (1H-Tetrazol-5-yl)-allenes have been synthesized and utilized in [3+2] cycloaddition reactions with aziridines to produce tetrasubstituted pyrroles and 4-methylenepyrrolidines. researchgate.net This demonstrates the potential of tetrazole derivatives to act as synthons for constructing more complex heterocyclic frameworks. The reactivity of the tetrazole ring, often leveraged through thermal or photochemical conditions, allows for the extrusion of nitrogen gas to generate reactive intermediates that can be trapped to form new ring systems.

Theoretical Investigations in Corrosion Inhibition Mechanisms

The protection of metals from corrosion is a critical area of research, with organic inhibitors playing a significant role. Tetrazole derivatives have been extensively studied as effective corrosion inhibitors for various metals, including mild steel and copper, in acidic environments. electrochemsci.orgresearchgate.net

Adsorption Mechanisms on Metal Surfaces via Theoretical Models

The primary mechanism of corrosion inhibition by organic molecules involves their adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. electrochemsci.org Theoretical models, particularly those based on Density Functional Theory (DFT), are employed to elucidate the adsorption mechanism of tetrazole derivatives. electrochemsci.orgresearchgate.net These studies investigate the interaction between the inhibitor molecule and the metal surface. The adsorption can occur through physisorption (electrostatic interactions) or chemisorption (covalent bond formation). For tetrazole derivatives, the presence of heteroatoms (nitrogen) and π-electrons in the aromatic rings facilitates strong adsorption onto the metal surface. electrochemsci.org Molecular dynamics simulations further model the adsorption process, providing insights into the orientation and stability of the inhibitor film on the metal substrate. researchgate.net

Correlation with Quantum Chemical Parameters for Inhibitor Performance

Quantum chemical calculations are a powerful tool for predicting the efficiency of corrosion inhibitors and understanding the structure-activity relationship. researchgate.net Several quantum chemical parameters are correlated with the inhibition performance of tetrazole derivatives. electrochemsci.org

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. researchgate.net

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal, which can also contribute to the adsorption process. researchgate.net

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally implies higher reactivity and thus, better inhibition efficiency.

Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface through electrostatic interactions. researchgate.net

These theoretical parameters, calculated for various tetrazole derivatives, have shown a strong correlation with experimentally determined inhibition efficiencies, providing a rational basis for the design of new and more effective corrosion inhibitors. electrochemsci.orgresearchgate.net

| Quantum Chemical Parameter | Correlation with Inhibition Efficiency |

| E_HOMO | Higher value indicates better performance. researchgate.net |

| E_LUMO | Lower value indicates better performance. researchgate.net |

| Energy Gap (ΔE) | Smaller value suggests higher reactivity. |

| Dipole Moment (μ) | Higher value can enhance adsorption. researchgate.net |

Enzymatic Substrate Research and Biochemical Probe Development

In the field of biochemistry, this compound has been identified as a useful tool in enzyme research. It is reported to be used as a short-term substrate for certain enzymes, including those involved with diazo compounds and tetrazoles. biosynth.com The benzoyl group provides a chromophore that can be useful for spectroscopic studies, while the tetrazole ring can interact with the active site of specific enzymes. This allows researchers to study enzyme kinetics and mechanisms of action. The ability of such compounds to act as substrates or probes is crucial for understanding biological pathways and for the development of new diagnostic and therapeutic agents.

Future Research Directions and Unexplored Avenues for 5 Benzoyl 2h 1,2,3,4 Tetrazole

Development of Green and Sustainable Synthetic Routes for Benzoyl-Tetrazole Production

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For 5-benzoyl-2H-1,2,3,4-tetrazole, a shift away from traditional synthetic routes that may involve hazardous reagents or produce significant waste is a primary research goal.

One promising avenue is the refinement of one-pot multicomponent reactions . These reactions, which combine multiple reactants in a single reaction vessel to form a complex product, are inherently more efficient and generate less waste. An environmentally benign approach for the synthesis of benzoyl tetrazoles involves a one-pot sequential reaction of benzoyl chloride with amines, followed by treatment with molecular iodine under basic conditions. benthamdirect.com This method boasts several advantages, including mild reaction conditions, short reaction times, and high yields, all while utilizing a cheap and readily available reagent in molecular iodine. benthamdirect.com

Another area of focus is the use of heterogeneous catalysts . These catalysts, which are in a different phase from the reactants, can be easily separated from the reaction mixture and reused, reducing waste and cost. Research into solid acid catalysts, such as silica-supported sulfonic acid (SA-rGO), has shown promise for the synthesis of 5-substituted-1H-tetrazoles. rsc.org The application of such catalysts to the specific synthesis of this compound could lead to more sustainable production methods. rsc.org

Furthermore, the exploration of alternative energy sources like microwave irradiation and ultrasonication can significantly reduce reaction times and energy consumption. chemmethod.comresearchgate.net The development of solvent-free reaction conditions, where the reactants themselves act as the solvent, is another key aspect of green chemistry that could be applied to benzoyl-tetrazole synthesis. zenodo.org

| Synthetic Strategy | Key Advantages | Relevant Research Findings |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, shorter reaction times. | Iodine-mediated synthesis from benzoyl chloride and amines shows high yields under mild conditions. benthamdirect.com |

| Heterogeneous Catalysis | Catalyst reusability, reduced waste, lower cost. | Sulfonic acid functionalized reduced graphene oxide (SA-rGO) is an efficient catalyst for tetrazole synthesis. rsc.org |

| Alternative Energy Sources | Reduced reaction times, lower energy consumption. | Microwave and ultrasound assistance can significantly accelerate benzoylation reactions. chemmethod.comresearchgate.net |

| Solvent-Free Conditions | Reduced use of hazardous solvents, simplified workup. | Acylation reactions can be performed efficiently on solid supports without a solvent. zenodo.org |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Mechanistic Insights

A deeper understanding of the reaction mechanisms involved in the formation of this compound is crucial for optimizing synthetic protocols. Advanced spectroscopic techniques that allow for in situ, real-time monitoring of the reaction progress are invaluable in this regard.

Raman spectroscopy is a powerful tool for monitoring chemical transformations. rsc.orgresearchgate.netcornell.edu Its ability to provide detailed information about molecular vibrations makes it well-suited for tracking the formation of the tetrazole ring and the consumption of reactants. rsc.orgresearchgate.netcornell.edu The development of Raman-based systems for in situ monitoring of tetrazole synthesis, potentially even under microwave irradiation, would provide unprecedented mechanistic insights. tu-darmstadt.de

Infrared (IR) spectroscopy , including techniques like ReactIR, can also be employed for real-time analysis of reaction kinetics and intermediates. researchgate.net By monitoring characteristic vibrational frequencies, researchers can gain a comprehensive understanding of the reaction pathway. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. researchgate.net While typically used for the characterization of final products, kinetic NMR studies can provide quantitative data on reaction rates and the formation of transient species. researchgate.net

The data gathered from these advanced spectroscopic methods will enable the precise control of reaction parameters, leading to improved yields, purity, and safety of this compound synthesis.

| Spectroscopic Technique | Application in Benzoyl-Tetrazole Research | Potential Insights |

| Raman Spectroscopy | In situ monitoring of the [3+2] cycloaddition reaction. rsc.orgcornell.edu | Real-time tracking of tetrazole ring formation, identification of intermediates, and understanding of catalyst behavior. tu-darmstadt.de |

| Infrared (IR) Spectroscopy | Real-time analysis of functional group transformations. researchgate.net | Kinetic data, detection of transient species, and confirmation of reaction completion. |

| Nuclear Magnetic Resonance (NMR) | Kinetic studies of the synthesis reaction. researchgate.net | Quantitative information on reaction rates and mechanistic pathways. |

Integration of Machine Learning and Artificial Intelligence in Computational Design and Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid screening of virtual compound libraries and the prediction of molecular properties. For this compound, these computational tools can accelerate the discovery of new derivatives with tailored functionalities.

Predictive modeling can be used to forecast the physicochemical properties of novel benzoyl-tetrazole derivatives. researchgate.net By training ML models on existing data, it is possible to predict properties such as solubility, stability, and electronic characteristics, thus guiding synthetic efforts towards molecules with desired attributes. researchgate.net

Virtual screening of large chemical databases can identify new benzoyl-tetrazole-based compounds with potential applications in areas such as medicinal chemistry. researchgate.net This in silico approach can significantly reduce the time and cost associated with experimental screening.

Furthermore, AI can be employed to design novel benzoyl-tetrazole structures with optimized properties for specific applications. Generative models can propose new molecules that are likely to exhibit high activity or desired material characteristics.

Exploration of Novel Supramolecular Assemblies and Coordination Chemistry

The tetrazole moiety is an effective metal chelator, capable of coordinating with metal ions through its nitrogen atoms. acs.org This property opens up a vast and underexplored area of research for this compound in the field of supramolecular chemistry and the development of coordination polymers and metal-organic frameworks (MOFs).

By acting as a ligand, this compound can be used to construct coordination polymers with diverse topologies and functionalities. The benzoyl group can further influence the packing of these structures through intermolecular interactions.

The formation of metal-organic frameworks (MOFs) using this compound as a building block is another exciting prospect. MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. The specific properties of the resulting MOFs would be dictated by the choice of metal ion and the geometry of the benzoyl-tetrazole ligand.

The study of these supramolecular assemblies will involve a combination of synthetic chemistry, X-ray crystallography, and computational modeling to understand their structure-property relationships.

Expansion into Niche Materials Science Applications Beyond Energetic Compounds

While tetrazole-containing compounds have been investigated for their energetic properties, the unique combination of the benzoyl and tetrazole moieties in this compound suggests potential for a range of other materials science applications.

One such area is in the development of photoinitiators for polymerization . The benzoyl group is a well-known chromophore, and upon photoexcitation, the molecule could potentially undergo bond cleavage to generate radicals capable of initiating polymerization reactions. researchgate.net

Another promising application is in the design of fluorescent probes . The conjugated system of this compound could be engineered to exhibit fluorescence, which could be modulated by its environment or upon binding to specific analytes. This could lead to the development of new sensors for a variety of chemical and biological species. google.com

Further research into the photophysical properties of this compound and its derivatives could uncover additional applications in areas such as organic light-emitting diodes (OLEDs) or photochromic materials.

| Application Area | Potential Role of this compound | Research Focus |

| Photoinitiators | Radical generation upon photoexcitation. researchgate.net | Investigating the photochemistry of the compound and its efficiency in initiating polymerization. |

| Fluorescent Probes | Tunable fluorescence based on molecular structure and environment. google.com | Synthesis of derivatives with enhanced fluorescence and selectivity for specific analytes. |

| Organic Electronics | As a component in photoactive or charge-transporting materials. | Exploration of the electronic and photophysical properties of thin films and devices. |

常见问题

Q. What are the optimal synthetic routes for 5-benzoyl-2H-1,2,3,4-tetrazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves benzoylation of tetrazole derivatives under controlled conditions. For example, immobilized AlCl₃ on γ-Al₂O₃ in DMF at 50°C facilitates regioselective benzoylation of tetrazoles with sodium azide and nitriles . Alternatively, palladium-catalyzed cross-coupling reactions (e.g., using bis(triphenylphosphine)palladium dichloride) in dry Et₃N/THF under reflux for 48 hours can yield tetrazole derivatives, followed by recrystallization for purification . Green synthesis methods using natural bentonite-supported copper nanoparticles (Cu NPs) in solvent-free conditions have also demonstrated high catalytic efficiency for tetrazole derivatives . Key factors affecting yield include catalyst loading, solvent polarity, and reaction time.

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

- Methodological Answer : Structural validation requires a combination of techniques:

- NMR : ¹H and ¹³C NMR identify proton environments and carbonyl (C=O) signals from the benzoyl group.

- X-ray Crystallography : Programs like SHELXL refine crystal structures using diffraction data, resolving bond lengths and angles to confirm regiochemistry (e.g., distinguishing 1H- vs. 2H-tetrazole tautomers) .

- FT-IR : Peaks near 1700 cm⁻¹ confirm the benzoyl carbonyl stretch, while tetrazole ring vibrations appear at 1450–1550 cm⁻¹ .

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (argon) to prevent moisture absorption or oxidative degradation.

- Safety : Use PPE (gloves, goggles) due to irritant properties. Avoid open flames, as some tetrazole derivatives are highly flammable .

- Stability Monitoring : Periodic HPLC or TLC analysis detects decomposition, especially if stored at room temperature for extended periods .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in benzoylation reactions of tetrazole derivatives?

- Methodological Answer : Regioselectivity depends on electronic and steric factors. For example, AlCl₃ catalysts polarize nitrile substrates, favoring nucleophilic attack by the tetrazole N1-position. Computational studies (e.g., DFT calculations) can model charge distribution to predict preferential benzoylation sites. Experimental validation via X-ray crystallography or NOESY NMR confirms the dominant tautomer . Competing pathways (e.g., N2 vs. N1 substitution) may arise with bulkier benzoylating agents, requiring kinetic analysis .

Q. How should researchers address contradictions in reported catalytic efficiencies for tetrazole synthesis?

- Methodological Answer : Discrepancies often arise from variations in:

- Catalyst Preparation : For example, Cu NPs on bentonite vs. Pd catalysts may differ in surface area and active sites .

- Reaction Medium : Solvent-free conditions (green synthesis) vs. THF/Et₃N mixtures alter reaction kinetics .

- Characterization Rigor : Impurities in starting materials or inadequate purification (e.g., chromatography vs. recrystallization) skew yield calculations .

Mitigation strategies include side-by-side replication of protocols and reporting detailed catalytic characterization (TEM, BET surface area).

Q. What methodologies are recommended for establishing structure-activity relationships (SARs) in 5-benzoyl-tetrazole derivatives?

- Methodological Answer :

- Functional Group Modulation : Synthesize analogs with electron-withdrawing/donating substituents on the benzoyl ring (e.g., nitro, methoxy) and assess biological activity .

- Biological Assays : Use standardized protocols (e.g., MIC tests for antimicrobial activity, MTT assays for cytotoxicity) .

- Computational Modeling : Molecular docking or QSAR models correlate electronic properties (HOMO-LUMO gaps, logP) with activity trends .

- Crystallographic Data : Correlate hydrogen-bonding patterns (from XRD) with receptor-binding efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。